4-Methylpyridazine

Descripción general

Descripción

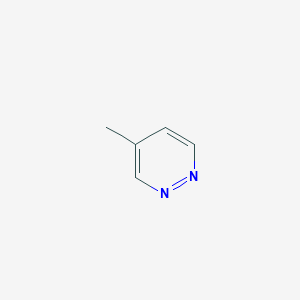

4-Methylpyridazine is an organic compound with the molecular formula C5H6N2. It is a derivative of pyridazine, characterized by a methyl group attached to the fourth carbon of the pyridazine ring. This compound is a clear yellow liquid at room temperature and is known for its applications in various chemical and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methylpyridazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of hydrazine with 4-methyl-2,3-dioxobutanoic acid can yield this compound. Another method involves the reaction of 4-methylpyridine with hydrazine hydrate under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methylpyridine. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylpyridazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like acetyl peroxyborate, peracetic acid, and hydrogen peroxide.

Substitution: It can participate in substitution reactions, such as the reaction with methyl iodide, which has been studied using NMR spectroscopy.

Common Reagents and Conditions:

Oxidation: Acetyl peroxyborate, peracetic acid, hydrogen peroxide.

Substitution: Methyl iodide.

Major Products:

Oxidation: The oxidation of this compound can yield various oxidized derivatives.

Substitution: The reaction with methyl iodide can produce methylated derivatives of this compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Methylpyridazine has been investigated for its potential in drug development. Its derivatives are known to exhibit biological activity, making them candidates for various therapeutic uses.

- Cardiotonic Activity : Research has shown that certain derivatives of this compound possess cardiotonic properties similar to those of established drugs like amrinone. These compounds can enhance cardiac contractility, which is crucial for treating heart failure .

- Antitubercular Agents : Studies indicate that this compound derivatives may act as effective antitubercular drugs. The modification of its structure can lead to compounds that inhibit the growth of Mycobacterium tuberculosis .

- Novel Drug Development : The compound is also utilized in the synthesis of other biologically active molecules. For instance, it has been employed in the preparation of pyridazine analogues that exhibit significant pharmacological activities .

Agrochemical Applications

In agriculture, this compound and its derivatives are being explored for their potential as growth stimulators and protective agents for crops.

- Growth Stimulation : Research has demonstrated that certain derivatives can enhance the growth and maturation of various crops, potentially leading to increased agricultural productivity .

- Pesticidal Properties : The compound's structure allows it to be modified into effective pesticides, providing a means to manage agricultural pests without harming beneficial organisms .

Material Science Applications

This compound is also relevant in material science due to its unique chemical properties.

- Polymer Chemistry : It serves as a building block in the synthesis of polymers with specific properties, such as enhanced thermal stability or electrical conductivity. These materials can be applied in electronics and other high-tech industries .

- Catalysis : The compound has been studied for its role in catalytic processes, particularly in oxidation reactions where it can facilitate the transformation of organic substrates under mild conditions .

Case Study 1: Synthesis of Cardiotonic Derivatives

A study conducted by researchers aimed at synthesizing novel cardiotonic agents derived from this compound. The results indicated that modifications at specific positions on the pyridazine ring significantly enhanced biological activity, suggesting a pathway for developing new heart failure treatments.

Case Study 2: Agrochemical Efficacy

In a controlled trial, this compound derivatives were applied to crops to evaluate their growth-stimulating effects. Results showed a notable increase in biomass compared to untreated controls.

| Treatment | Growth Increase (%) | Crop Type |

|---|---|---|

| Control | 0 | Wheat |

| Treatment A | 25 | Wheat |

| Treatment B | 30 | Barley |

Mecanismo De Acción

The mechanism of action of 4-methylpyridazine and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as inhibitors of phosphodiesterase enzymes, which play a role in various physiological processes. The inhibition of these enzymes can lead to effects such as bronchodilation and positive inotropic action on heart muscle .

Comparación Con Compuestos Similares

Pyridazine: A parent compound with two adjacent nitrogen atoms in a six-membered ring.

Pyrimidine: Another diazine isomer with nitrogen atoms at positions 1 and 3.

Pyrazine: A diazine isomer with nitrogen atoms at positions 1 and 4.

Uniqueness of 4-Methylpyridazine: this compound is unique due to the presence of a methyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a precursor for synthesizing various biologically active compounds .

Actividad Biológica

4-Methylpyridazine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, supported by data from various studies.

This compound, with the molecular formula CHN, is a derivative of pyridazine. Its synthesis can be achieved through several methods, including cyclization reactions involving hydrazines and appropriate carbonyl compounds. Notably, the compound has been synthesized as part of larger pharmacologically active frameworks, demonstrating its versatility in medicinal chemistry.

1. Antimicrobial Activity

Research has indicated that this compound derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of pyridazine-based compounds that showed effectiveness against various bacterial strains. These compounds function by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

2. Anti-inflammatory Effects

This compound has been identified as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro studies have shown that certain derivatives can reduce prostaglandin synthesis, thereby alleviating inflammation . The structure-activity relationship (SAR) studies suggest that modifications on the pyridazine ring can enhance anti-inflammatory potency.

3. Neuroprotective Properties

Recent investigations have explored the neuroprotective effects of this compound derivatives in models of neurodegenerative diseases. These compounds demonstrated the ability to inhibit nitric oxide synthase (iNOS), which is implicated in neuroinflammation and neuronal damage . The potential to modulate neuroinflammatory pathways positions these derivatives as candidates for further research in treating conditions like Alzheimer's disease.

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Giovannoni et al. synthesized a series of pyridazine derivatives, including this compound analogs, and evaluated their biological activities. The results indicated that certain compounds exhibited promising anti-inflammatory effects with IC50 values significantly lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Imaging Applications

In another application, this compound was investigated as a potential positron emission tomography (PET) tracer for imaging inducible nitric oxide synthase (iNOS) activity in vivo. This study demonstrated that labeled derivatives showed increased uptake in inflamed tissues compared to controls, suggesting their utility in diagnosing inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

4-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5-2-3-6-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKUBOPKWKZULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149811 | |

| Record name | 4-Methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-88-3 | |

| Record name | 4-Methylpyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1120-88-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common starting materials for synthesizing 3-chloro-4-methylpyridazine?

A1: Both hydrazine hydrate and citraconic anhydride are frequently employed as starting materials in the synthesis of 3-chloro-4-methylpyridazine. [, ] This approach involves a multi-step process with a moderate total yield.

Q2: Can you elaborate on the significance of 3-chloro-4-methylpyridazine in various fields?

A2: 3-chloro-4-methylpyridazine serves as a crucial intermediate in the production of pesticides and antiviral drugs. [, ] Its specific chemical structure makes it a valuable building block for creating compounds with targeted biological activities.

Q3: How does the presence of a methyl group at the 4-position affect the reactivity of pyridazine?

A3: The methyl substituent at the 4-position influences the reactivity of pyridazine in reactions with symmetric trioxanyl radicals. [] While pyridazine and 3-methylpyridazine are selectively attacked at the 4 and/or 5 positions, 4-methylpyridazine exhibits a different reactivity profile, undergoing substitution at the 5 position and also at the 3 and/or 6 positions.

Q4: What insights into the structure of 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid have been gained through computational chemistry?

A4: Density functional theory (DFT) calculations have been employed to investigate the molecular structure, vibrational spectra, natural bond orbital, and thermodynamic properties of 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid. [] These computational studies provide a deeper understanding of the electronic structure and reactivity of these compounds.

Q5: What are the potential applications of this compound derivatives in medicinal chemistry?

A5: Research has explored the potential of this compound derivatives as novel cardiotonic agents. [] These compounds, structurally related to bipyridine cardiotonics like amrinone and milrinone, show promise in enhancing in vitro cardiotonic activity. The replacement of pyridine subunits in existing cardiotonics with a 1,2-diazine system, as seen in compounds 8, 11, and 16, contributes to this enhanced activity.

Q6: How does this compound interact with the DAPK1 catalytic domain?

A6: Studies have investigated the interaction of this compound with the DAPK1 catalytic domain. [] Specifically, the crystal structure of the DAPK1 catalytic domain complexed with a this compound fragment provides valuable insights into the binding mode and potential inhibitory mechanisms.

Q7: What are the isomers formed during the quaternisation of this compound with methyl iodide?

A7: The reaction of this compound with methyl iodide leads to the formation of both N(1)- and N(2)-methylated isomers. [] Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in identifying and characterizing these isomers, providing a detailed understanding of the reaction outcome.

Q8: How does the position of the N-oxide group in this compound N-oxides affect their dipole moments?

A8: Dipole moment measurements have played a crucial role in elucidating the structures of 3- and this compound N-oxides. [] These studies confirmed the specific positions of the N→O group in these compounds, providing valuable information about their electronic distribution and potential reactivity.

Q9: Can you provide examples of this compound derivatives that have been synthesized and characterized?

A9: Several this compound derivatives have been successfully synthesized and characterized, including:

- 3-chloro-4-methylpyridazine: [, ] A key intermediate in the synthesis of various biologically active compounds.

- 3,6-dichloro-4-methylpyridazine: [, , , , ] A versatile precursor for synthesizing substituted pyridazines.

- 3-hydroxy-4-methyl-6-chloropyridazine: [] An intermediate in the synthesis of 3-chloro-4-methylpyridazine.

- This compound N-oxides: [, ] Investigated for their dipole moments and structures.

- Formyl-methylpyridazines: [] Novel compounds synthesized from this compound.

Q10: What analytical techniques are commonly used to characterize this compound and its derivatives?

A10: Various analytical methods are employed for the characterization of this compound and its derivatives, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: [, , , ] For determining the structure and purity of synthesized compounds.

- Mass Spectrometry (MS): [] For confirming the molecular weight and identifying fragmentation patterns.

- Dipole Moment Measurements: [] For determining the spatial arrangement of atoms in a molecule, particularly the orientation of the N-oxide group in this compound N-oxides.

Q11: What is the biological activity of 3,6-dichloro-4-methylpyridazine?

A11: 3,6-dichloro-4-methylpyridazine has been investigated for its antifertility effects on Aedes aegypti (L.). [] While it showed some activity, it was less effective than other compounds tested in the study.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.